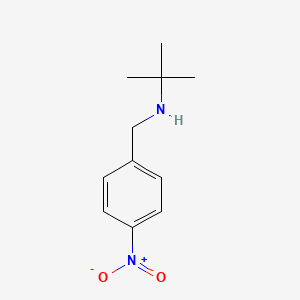
4,4-Difluoro-3,3-dimethylpent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-3,3-dimethylpent-1-yne is a chemical compound with the molecular formula C7H10F2 . It has a molecular weight of 132.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F2/c1-5-6(2,3)7(4,8)9/h1H,2-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 90.5±35.0 °C and its predicted density is 0.951±0.06 g/cm3 .Scientific Research Applications
Luminescence in Complexes : Ytterbium(III) complexes involving β-diketonate ligands, like 4,4-Difluoro-3,3-dimethylpent-1-yne, have been studied for their structure and near-infrared (NIR) luminescence properties. The research found that fluorination of the ligands can influence the luminescence intensity, which is crucial for applications in optical amplifiers (Martín‐Ramos et al., 2013).
Preparation of Polyhalogenoallenes : Studies have shown the ability to prepare new perfluoro-1,2-dienes from compounds like this compound. These compounds exhibit interesting reactions with nucleophiles and have potential applications in organic synthesis (Bosbury et al., 1978).
Anion Receptors and Sensors : Research into fluorinated compounds, including those related to this compound, has led to the development of neutral anion receptors with augmented affinities and enhanced selectivities. This has implications in the development of sensors, especially for detecting anions like fluoride, chloride, or dihydrogen phosphate (Anzenbacher et al., 2000).
Selective Oxidation in Organic Synthesis : Research has demonstrated the use of compounds like this compound in selective oxidation processes, particularly in preserving carbon-carbon triple bond moieties. This has significant implications for the field of organic synthesis, providing a pathway to synthesize complex molecules while maintaining certain structural aspects (D’Accolti et al., 2004).
Optical Properties in Novel Materials : The synthesis and optical properties of novel polyfluorene derivatives, which include components like this compound, have been studied. These materials show potential in applications related to photoluminescence and electroluminescence, such as in organic light-emitting diodes (OLEDs) (Vijila et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4,4-difluoro-3,3-dimethylpent-1-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2/c1-5-6(2,3)7(4,8)9/h1H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRGYLUFYIDTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2992127.png)

![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)
![methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate](/img/structure/B2992133.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2992135.png)

![4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2992137.png)

![2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2992140.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2992147.png)
![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2992149.png)
